2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a sulfonamide group, a chlorophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 4-chlorobenzenesulfonyl chloride and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonamide intermediate.
-
Coupling with the Butanamide Backbone
Starting Materials: The sulfonamide intermediate and 3-methyl-N-(4-methylphenyl)butanamide.
Reaction Conditions: This step often involves a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Replacement of the chlorine atom with nucleophiles such as amines or alkoxides.
Scientific Research Applications
2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Material Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-methyl-3-phenylpropanamide: Similar in structure but lacks the sulfonamide group.
4-chlorobenzenesulfonamide: Contains the sulfonamide group but has a simpler structure.
N-(4-methylphenyl)-3-methylbutanamide: Similar backbone but lacks the chlorophenyl and sulfonamide groups.
Uniqueness
2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide is unique due to the combination of its sulfonamide and chlorophenyl groups, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for both synthetic and applied research.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12(2)17(18(22)20-15-8-4-13(3)5-9-15)21-25(23,24)16-10-6-14(19)7-11-16/h4-12,17,21H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOESDGQUAKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.